molecular formula C24H16BrFN2O4 B13400924 2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid

2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid

Cat. No.: B13400924
M. Wt: 495.3 g/mol
InChI Key: LKBXWNYXDMSFQU-UHFFFAOYSA-N
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Description

2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid is a complex organic compound that features a benzoxazole ring, a bromophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the bromophenyl and fluorophenyl groups, and the final acylation step. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and fluorophenyl groups may enhance binding affinity and specificity, while the benzoxazole ring could facilitate interactions with biological macromolecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the benzoxazole and fluorophenyl groups.

    4-Bromophenylacetic acid: Similar in having the bromophenyl group but differs in the rest of the structure.

    Indole derivatives: These compounds share the aromatic ring system but have different functional groups and properties.

Uniqueness

2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid is unique due to its combination of bromophenyl, fluorophenyl, and benzoxazole groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H16BrFN2O4

Molecular Weight

495.3 g/mol

IUPAC Name

2-[2-[4-[3-(4-bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid

InChI

InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)

InChI Key

LKBXWNYXDMSFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br

Origin of Product

United States

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